4-Bromo-6-ethylpyrimidine

Description

BenchChem offers high-quality 4-Bromo-6-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

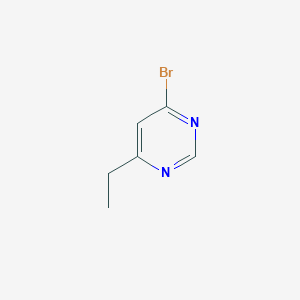

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKKMIQIUTWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of 4-Bromo-6-ethylpyrimidine in Modern Synthesis

An In-Depth Technical Guide to 4-Bromo-6-ethylpyrimidine: Properties, Reactivity, and Applications

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone heterocyclic motif, integral to the structure of DNA, RNA, and a multitude of therapeutic agents.[1][2] Its derivatives are prized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Within this valuable class of compounds, 4-Bromo-6-ethylpyrimidine emerges as a particularly strategic building block. The presence of a bromine atom at the 4-position provides a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical properties, reactivity, and synthetic utility of 4-Bromo-6-ethylpyrimidine, grounding theoretical principles in practical, field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. The key characteristics of 4-Bromo-6-ethylpyrimidine are summarized below.

Table 1: Physicochemical Properties of 4-Bromo-6-ethylpyrimidine

| Property | Value | Source |

| IUPAC Name | 4-bromo-6-ethylpyrimidine | [5] |

| Molecular Formula | C₆H₇BrN₂ | [5] |

| Molecular Weight | 187.04 g/mol | Calculated |

| Monoisotopic Mass | 185.97926 Da | [5] |

| CAS Number | 1048651-73-3 | Inferred from similar structures |

| Canonical SMILES | CCC1=CC(=NC=N1)Br | [5] |

| InChI Key | BJPKKMIQIUTWKO-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.1 | [5] |

| Appearance | Expected to be a solid or liquid at room temperature | N/A |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be distinct. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The two aromatic protons on the pyrimidine ring will appear as singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the nitrogen atoms and the bromine substituent.

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and bromine atoms will be the most downfield.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Section 2: Synthesis Strategies

A robust and scalable synthesis is critical for the application of any building block. A plausible and efficient one-pot method for the synthesis of 4-bromopyrimidines involves the acid-catalyzed cyclization of N-(cyanovinyl)amidines.[6] This approach offers an attractive alternative to multi-step procedures.

Proposed Synthetic Workflow

The synthesis can be envisioned starting from readily available precursors, ethyl acetoacetate and urea, to form the pyrimidine core, followed by bromination. A more direct route, adapted from established methodologies for similar compounds, is outlined below.[6]

Caption: Proposed synthetic workflow for 4-Bromo-6-ethylpyrimidine.

Section 3: Chemical Reactivity and Functionalization

The synthetic power of 4-Bromo-6-ethylpyrimidine lies in the reactivity of its C4-Br bond. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to a variety of transformations, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most significant application of 4-bromo-pyrimidines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide.[7] For 4-Bromo-6-ethylpyrimidine, this provides a direct route to introduce aryl, heteroaryl, or alkyl groups at the C4 position.

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is paramount for a successful Suzuki coupling.

-

Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used.[8] It initiates the catalytic cycle by oxidative addition into the C-Br bond.

-

Ligand: Phosphine ligands (like triphenylphosphine, PPh₃) stabilize the palladium center and modulate its reactivity.

-

Base: A base (e.g., K₃PO₄, Na₂CO₃) is essential for the transmetalation step, activating the boronic acid.[8]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal to dissolve both the organic and inorganic reagents.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dried Schlenk tube, add 4-Bromo-6-ethylpyrimidine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).[9]

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).[8]

-

Solvent Addition: Degas and add the solvent system, typically a 10:1 mixture of 1,4-dioxane and water.[9]

-

Reaction: Place the sealed tube under an inert atmosphere (Argon or Nitrogen) and heat to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10][11] This reaction allows for the coupling of 4-Bromo-6-ethylpyrimidine with a vast range of primary and secondary amines.

Causality in Protocol Design: This reaction is highly sensitive to the ligand and base used.

-

Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[12]

-

Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) is a common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.[12]

-

Catalyst Precursor: Palladium(II) precursors like Pd₂(dba)₃ or Pd(OAc)₂ are often used and are reduced in situ to the active Pd(0) species.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Step-by-Step Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under an inert gas flow, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add 4-Bromo-6-ethylpyrimidine (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool, quench with water or saturated NH₄Cl, and extract with an organic solvent.

-

Purification: Dry, concentrate, and purify the product via column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

While palladium catalysis is often preferred, direct nucleophilic aromatic substitution (SₙAr) is also a viable pathway for functionalizing electron-deficient aromatic rings.[13] The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, activating the C4 position towards nucleophilic attack.[2]

Mechanism Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[14] A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] Subsequent expulsion of the bromide leaving group restores aromaticity.

This pathway is most effective with strong nucleophiles (e.g., alkoxides, thiolates, amides) and may require elevated temperatures to proceed at a practical rate. It offers a metal-free alternative to cross-coupling reactions.

Section 4: Applications in Drug Discovery

The 4-Bromo-6-ethylpyrimidine scaffold is a valuable starting point for the synthesis of novel bioactive molecules. The pyrimidine core is a known "privileged structure" in medicinal chemistry, frequently interacting with biological targets through hydrogen bonding via its ring nitrogens.[1][4]

-

Scaffold Decoration: Using the reactions described above, a diverse library of compounds can be generated by varying the group introduced at the C4 position. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for a phenyl ring, often improving physicochemical properties such as solubility and metabolic stability.[1]

-

Halogen Bonding: The bromine atom itself can participate in halogen bonding, a non-covalent interaction with protein residues that can enhance binding affinity and selectivity.[4]

-

Kinase Inhibitors: The aminopyrimidine scaffold is a common feature in many kinase inhibitors, a critical class of anticancer drugs. The ability to easily install various amine substituents via Buchwald-Hartwig amination makes this building block highly relevant for this field.

Section 5: Safety and Handling

While a specific material safety data sheet (MSDS) for 4-Bromo-6-ethylpyrimidine is not widely available, data from analogous brominated heterocyclic compounds suggest the following precautions.[15][16][17]

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[18]

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.

Conclusion

4-Bromo-6-ethylpyrimidine is a potent and versatile chemical intermediate. Its value is anchored in the reactivity of the C4-bromine substituent, which serves as a linchpin for advanced synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of its properties, reactivity, and handling protocols empowers researchers to leverage this building block for the efficient construction of complex molecules, accelerating innovation in drug discovery and materials science.

References

- Vulcanchem. 4-Bromo-6-(3,4-difluorophenyl)pyrimidine - 1592625-45-0.

- PubChem. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719.

- Sigma-Aldrich. 4-bromo-2,6-dimethylpyridine AldrichCPR 5093-70-9.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

-

PubChem. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220. Available from: [Link]

-

PubChem. 4-bromo-6-ethylpyrimidine (C6H7BrN2). Available from: [Link]

- Synchem. 4-Bromo-6-methylpyrimidine.

-

PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

- BLD Pharm. 126401-90-9|4-Bromo-6-chloropyrimidine.

-

ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. Pharmacological potentials of pyrimidine derivative: A review | Request PDF. Available from: [Link]

-

ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

-

PMC - PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available from: [Link]

- Capot Chemical. MSDS of 4-Bromo-pyrimidine hydrobromide.

-

Royal Society of Chemistry. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

YouTube. Suzuki Coupling Mechanism. Available from: [Link]

-

ResearchGate. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines | Request PDF. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

-

NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET.

-

PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

-

YouTube. Buchwald-Hartwig coupling. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-6-(3,4-difluorophenyl)pyrimidine (1592625-45-0) for sale [vulcanchem.com]

- 5. PubChemLite - 4-bromo-6-ethylpyrimidine (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. capotchem.com [capotchem.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 4-Bromo-6-ethylpyrimidine

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] The precise structural characterization of novel pyrimidine analogues is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of the synthesized molecule and providing the foundational data for structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical overview of the methodologies employed for the structural elucidation and confirmation of a representative pyrimidine derivative, 4-Bromo-6-ethylpyrimidine.

As a Senior Application Scientist, the rationale behind the selection of each analytical technique and the interpretation of the resulting data will be explained from a practical, field-proven perspective. The aim is to not only present a series of protocols but to instill a logical and self-validating approach to structural analysis.

The Subject Molecule: 4-Bromo-6-ethylpyrimidine

4-Bromo-6-ethylpyrimidine is a substituted pyrimidine with the molecular formula C₆H₇BrN₂.[5] Its structure consists of a pyrimidine ring substituted with a bromine atom at the 4-position and an ethyl group at the 6-position. The correct assignment of these substituents is paramount for understanding its chemical reactivity and potential biological activity.

Figure 1. 2D Structure of 4-Bromo-6-ethylpyrimidine. Source: PubChem CID 45788052[5]

Part 1: Primary Structure Elucidation - A Multi-Technique Approach

The initial phase of structure elucidation relies on a combination of spectroscopic techniques that provide complementary pieces of information to build a coherent structural hypothesis.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight of a newly synthesized compound and for gaining initial structural insights from its fragmentation patterns.[8]

Expected Data and Interpretation

For 4-Bromo-6-ethylpyrimidine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9][10] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |

| [M]⁺ | 185.9787 | 187.9767 | ~1:1 |

| [M+H]⁺ | 186.9865 | 188.9845 | ~1:1 |

Table 1: Predicted m/z values for the molecular ion of 4-Bromo-6-ethylpyrimidine. Data sourced from PubChem.[5]

The fragmentation pattern can also provide valuable structural information. The loss of the ethyl group (C₂H₅, 29 Da) or the bromine atom (79/81 Da) are expected fragmentation pathways for halogenated pyrimidines.[11][12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 50 to 300.

-

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8][13][14] For 4-Bromo-6-ethylpyrimidine, ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Expected Data and Interpretation:

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methylene protons (CH₂) are expected. The integration of these signals should be in a 3:2 ratio.

-

Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region, corresponding to the protons at the 2- and 5-positions of the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~8.9 - 9.2 | Singlet | 1H |

| H-5 | ~7.5 - 7.8 | Singlet | 1H |

| -CH₂- | ~2.8 - 3.1 | Quartet | 2H |

| -CH₃ | ~1.2 - 1.5 | Triplet | 3H |

Table 2: Predicted ¹H NMR chemical shifts for 4-Bromo-6-ethylpyrimidine.

¹³C NMR Spectroscopy

Expected Data and Interpretation:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the bromine atom (C-4) is expected to be significantly downfield due to the halogen's electronegativity.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~158 - 162 |

| C-4 | ~160 - 164 |

| C-5 | ~120 - 125 |

| C-6 | ~170 - 175 |

| -CH₂- | ~25 - 30 |

| -CH₃ | ~12 - 16 |

Table 3: Predicted ¹³C NMR chemical shifts for 4-Bromo-6-ethylpyrimidine.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Programs: Standard pulse sequences for ¹H and ¹³C{¹H} acquisitions.

-

-

Data Acquisition: Acquire the spectra at room temperature.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][2]

Expected Data and Interpretation

For 4-Bromo-6-ethylpyrimidine, the FTIR spectrum will be characterized by:

-

C-H stretching vibrations from the ethyl group and the aromatic ring.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[1]

-

C-Br stretching vibration in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N and C=C Ring Stretch | 1500 - 1600 |

| C-Br Stretch | 500 - 600 |

Table 4: Characteristic FTIR absorption bands for 4-Bromo-6-ethylpyrimidine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

-

Data Acquisition: Collect the spectrum. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.

Part 2: Structure Confirmation - Advanced Techniques for Unambiguous Assignment

While the primary spectroscopic methods provide strong evidence for the proposed structure, advanced techniques are employed for definitive confirmation and to resolve any ambiguities.

2D NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms.[13][14]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In 4-Bromo-6-ethylpyrimidine, a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment would confirm the assignments of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the positions of substituents on the pyrimidine ring. For instance, correlations from the -CH₂- protons to C-5 and C-6 would confirm the attachment of the ethyl group at the 6-position.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof.[15] It determines the three-dimensional arrangement of atoms in the crystal lattice, providing precise bond lengths, bond angles, and stereochemistry.[15][16][17][18]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound, typically by slow evaporation of a solvent.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.[15][16]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[15]

-

Structure Validation: The final refined structure provides unambiguous confirmation of the molecular connectivity and conformation.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Diagram 1. Workflow for the structure elucidation and confirmation of 4-Bromo-6-ethylpyrimidine.

Conclusion

The structural elucidation of a novel compound like 4-Bromo-6-ethylpyrimidine is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow, from primary spectroscopic analysis to advanced confirmatory methods, researchers can establish the structure of a molecule with a high degree of confidence. This in-depth guide, grounded in the principles of scientific integrity and field-proven experience, provides a robust framework for researchers, scientists, and drug development professionals to approach the critical task of molecular structure characterization.

References

-

PubChem. (n.d.). 4-bromo-6-ethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Furberg, S., & Petersen, C. S. (1965). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 19, 255-256.

-

PubChem. (n.d.). 4-Bromo-6-(2-ethyl-4-pyridinyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Ostath, A., El-Gazzar, A. B. A., & El-Dawy, M. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006.

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]

- Bolognesi, A., Cartoni, A., Calvaresi, M., & Catone, D. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(8), 1434-1443.

- Reva, I., Lapinski, L., & Fausto, R. (2009). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

-

PubChem. (n.d.). 4-Bromo-6-[(1-methylethyl)thio]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

- Ali, A. M., El-Sayed, M. A., & Abdel-Aziz, M. (2016).

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.

- Ali, M. A., Ismail, R., Chui, W. K., & Lam, C. K. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 482-497.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3588-3620.

-

PubChem. (n.d.). 4-Chloro-5-bromo-2-ethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Bromo-4-methylpentyl)-6-ethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(18), 4242.

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-(5-ethoxy-3-pyridinyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[5][13]benzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]

-

SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. mdpi.com [mdpi.com]

- 4. scialert.net [scialert.net]

- 5. PubChemLite - 4-bromo-6-ethylpyrimidine (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

CAS number 1086382-07-1 physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ganetespib (CAS Number 1086382-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganetespib, also known by its former developmental code STA-9090 and identified by CAS number 1086382-07-1, is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins, many of which are implicated in oncogenesis. By inhibiting Hsp90, Ganetespib disrupts the function of these client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This mechanism of action has positioned Ganetespib as a promising therapeutic agent in the field of oncology, with numerous clinical trials investigating its efficacy in various cancer types.

This technical guide provides a comprehensive overview of the physical and chemical properties of Ganetespib, offering valuable insights for researchers and drug development professionals working with this compound.

Chemical Identity and Structure

Ganetespib belongs to the triazolone class of Hsp90 inhibitors. Its systematic IUPAC name is 5-(2,4-dihydroxy-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The chemical structure of Ganetespib is presented below:

Chemical Structure of Ganetespib

Caption: 2D chemical structure of Ganetespib.

Physicochemical Properties

A summary of the key physicochemical properties of Ganetespib is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C24H25N5O3 | |

| Molecular Weight | 431.49 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 254-256 °C | |

| Solubility | Soluble in DMSO | |

| Insoluble in water | ||

| pKa | Not available | |

| LogP | 3.8 |

Mechanism of Action: Hsp90 Inhibition

Ganetespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. The workflow of Ganetespib's mechanism of action is depicted below.

Caption: Mechanism of Hsp90 inhibition by Ganetespib.

Experimental Protocols

Preparation of Stock Solutions

Due to its poor aqueous solubility, Ganetespib is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

Materials:

-

Ganetespib powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Accurately weigh the desired amount of Ganetespib powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex or sonicate the solution until the Ganetespib is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assays

To assess the biological activity of Ganetespib in vitro, a common experimental workflow involves treating cancer cell lines with the compound and evaluating its effects on cell viability and protein expression.

Caption: Workflow for in vitro cell-based assays with Ganetespib.

Stability and Storage

Ganetespib is a stable solid at room temperature. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C. As previously mentioned, stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.

Conclusion

Ganetespib (CAS 1086382-07-1) is a well-characterized Hsp90 inhibitor with significant potential in cancer therapy. A thorough understanding of its physical and chemical properties is paramount for its effective use in research and drug development. This guide provides a foundational overview to aid scientists in their exploration of this promising therapeutic agent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11625892, Ganetespib. Retrieved from [Link].

A Comprehensive Technical Guide to the Synthesis of Novel 4-Bromo-6-ethylpyrimidine Derivatives

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic pathways to novel 4-bromo-6-ethylpyrimidine derivatives. The pyrimidine core is a cornerstone of medicinal chemistry, and the strategic functionalization of this scaffold is paramount in the discovery of new therapeutic agents. This document details the synthesis of the key 4-bromo-6-ethylpyrimidine intermediate and explores its derivatization through modern cross-coupling and nucleophilic substitution reactions.

Strategic Approach to the Synthesis of the 4-Bromo-6-ethylpyrimidine Scaffold

The synthesis of the target scaffold, 4-bromo-6-ethylpyrimidine, is most effectively achieved through a multi-step sequence commencing with the construction of the pyrimidine ring, followed by halogenation. This approach allows for the introduction of the desired ethyl group at the 6-position from readily available starting materials.

Synthesis of 6-ethyluracil

The foundational step is the synthesis of 6-ethyluracil via the well-established Biginelli-type condensation reaction. This involves the cyclocondensation of a β-ketoester with urea. For the synthesis of 6-ethyluracil, ethyl 3-oxopentanoate is the key β-ketoester.

Experimental Protocol: Synthesis of 6-ethyluracil

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add urea (1.2 equivalents) and ethyl 3-oxopentanoate (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford 6-ethyluracil. Further purification can be achieved by recrystallization from water or ethanol.[1]

Chlorination of 6-ethyluracil to 4-Chloro-6-ethylpyrimidine

The conversion of the uracil to a more reactive chloropyrimidine is a crucial step. This is typically achieved by treatment with phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent in many cases.[2][3]

Experimental Protocol: Synthesis of 4-Chloro-6-ethylpyrimidine

-

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-ethyluracil (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a tertiary amine such as N,N-dimethylaniline (1.1 equivalents) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-chloro-6-ethylpyrimidine, which can be purified by column chromatography or distillation.[4][5]

Conversion of 4-Chloro-6-ethylpyrimidine to 4-Bromo-6-ethylpyrimidine

The final step in the synthesis of the scaffold is the conversion of the chloro-substituent to a bromo-substituent. A Finkelstein-type halogen exchange reaction is a suitable method for this transformation.[6][7][8]

Experimental Protocol: Synthesis of 4-Bromo-6-ethylpyrimidine

-

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-chloro-6-ethylpyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone.

-

Add an excess of a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr) (3-5 equivalents).

-

Heat the reaction mixture to a high temperature (e.g., 100-120 °C) for several hours to overnight. The progress of the reaction can be monitored by GC-MS or LC-MS.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 4-bromo-6-ethylpyrimidine.

An alternative one-pot method for the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines in the presence of dry hydrogen bromide has also been reported and may be considered for certain applications.[9]

Derivatization of 4-Bromo-6-ethylpyrimidine

The 4-bromo-6-ethylpyrimidine scaffold is a versatile intermediate for the synthesis of a diverse range of derivatives. The bromine atom at the 4-position is susceptible to displacement by various nucleophiles and can participate in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 4-position of the pyrimidine ring.[10][11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed mixture of 4-bromo-6-ethylpyrimidine (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 1-5 mol%).[9][13][14]

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-ethylpyrimidine derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Halogenated Pyrimidines

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 80-95 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 60-80 |

Yields are typical ranges observed for similar substrates and may vary depending on the specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of N-substituted 4-amino-6-ethylpyrimidine derivatives.[15][16][17][18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine 4-bromo-6-ethylpyrimidine (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 1.1-1.2 equivalents relative to Pd), and a strong base (e.g., NaOtBu, KOtBu, or Cs₂CO₃; 1.5-2.0 equivalents) in a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 4-amino-6-ethylpyrimidine derivative.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 85-98 |

| 2 | Morpholine | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 80-95 |

| 3 | Benzylamine | Pd₂(dba)₃/BINAP | KOtBu | Toluene | 70-90 |

Yields are typical ranges observed for similar substrates and may vary depending on the specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position. The bromine atom can be displaced by a variety of O-, S-, and N-nucleophiles.[19][20][21][22]

Experimental Protocol: General Procedure for SNAr Reactions

-

To a solution of 4-bromo-6-ethylpyrimidine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-2.0 equivalents) and a base (e.g., K₂CO₃, Et₃N, or DBU) if the nucleophile is not basic enough.

-

Heat the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

The regioselectivity of nucleophilic substitution on dihalopyrimidines is a critical consideration. In general, for 2,4-dihalopyrimidines, substitution occurs preferentially at the 4-position.[23][24][25][26][27] This is attributed to the greater electron deficiency at this position.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[28]

Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination also proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[15]

SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the pyrimidine ring stabilizes the Meisenheimer complex, thereby accelerating the reaction.

Conclusion

This technical guide has outlined robust and versatile synthetic pathways for the preparation of novel 4-bromo-6-ethylpyrimidine derivatives. The synthesis of the core scaffold is achievable through a reliable sequence of reactions, and its subsequent derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides access to a vast chemical space. The provided protocols and mechanistic insights are intended to empower researchers in the design and execution of synthetic strategies for the discovery of new chemical entities with potential therapeutic applications.

References

-

Synthesis and Biological Evaluation of 6-ethynyluracil, a Thiol-Specific Alkylating Pyrimidine. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

6-methyluracil. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. Retrieved January 20, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 20, 2026, from [Link]

-

Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompChem. Retrieved January 20, 2026, from [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). Synfacts. Retrieved January 20, 2026, from [Link]

-

C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2024). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. Retrieved January 20, 2026, from [Link]

-

(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). RSC Advances. Retrieved January 20, 2026, from [Link]

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). ACS Fall 2025. Retrieved January 20, 2026, from [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Finkelstein reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Finkelstein reaction. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Retrieved January 20, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). (n.d.). Filo. Retrieved January 20, 2026, from [Link]

-

Finkelstein Reaction. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Finkelstein Reaction. (n.d.). Sathee Jee. Retrieved January 20, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved January 20, 2026, from [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2014). RSC Advances. Retrieved January 20, 2026, from [Link]

-

Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved January 20, 2026, from [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. (2010). PubMed. Retrieved January 20, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2015). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2018). YouTube. Retrieved January 20, 2026, from [Link]

- Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. (n.d.). Google Patents.

- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (n.d.). Google Patents.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. dalalinstitute.com [dalalinstitute.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wuxibiology.com [wuxibiology.com]

- 24. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 28. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromo-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-ethylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in the versatility of the C4-bromine atom, which serves as a reactive handle for a variety of chemical transformations. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. This guide provides a comprehensive investigation into the principal reaction mechanisms of 4-Bromo-6-ethylpyrimidine, including Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the theoretical principles governing these reactions, offer field-proven insights into experimental design, and provide detailed, actionable protocols for each major transformation.

Introduction: The Chemical Versatility of 4-Bromo-6-ethylpyrimidine

The pyrimidine nucleus is a privileged scaffold in numerous FDA-approved drugs and biologically active molecules. The introduction of substituents at various positions of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. 4-Bromo-6-ethylpyrimidine offers a unique combination of a reactive halogen at an electron-deficient position and an alkyl group that can influence solubility and steric interactions. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes the C2, C4, and C6 positions susceptible to nucleophilic attack.[1] The bromine atom at the C4 position is a good leaving group, making this site a prime target for functionalization.

This guide will explore the key reaction pathways that leverage the reactivity of the C4-bromo substituent, providing a robust framework for its application in complex molecule synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Fundamental Transformation

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing pyrimidines. The inherent electron deficiency of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atoms bearing a suitable leaving group.[2]

Mechanistic Principles

The SNAr reaction on 4-Bromo-6-ethylpyrimidine proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the C4 carbon, which is polarized by the electronegative bromine atom and the ring nitrogens. This initial attack is typically the rate-determining step and leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate.

-

Leaving Group Elimination: The negative charge in the Meisenheimer complex is delocalized, primarily onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the intermediate.[3][5] The aromaticity is then restored by the elimination of the bromide ion, yielding the substituted product.

The stability of the Meisenheimer intermediate is a critical factor in determining the feasibility and rate of the SNAr reaction.[5] For pyrimidines, attack at the C2 and C4 positions is favored because the resulting negative charge can be effectively delocalized onto the ring nitrogens.[3][5]

Caption: Generalized SNAr mechanism on 4-Bromo-6-ethylpyrimidine.

Experimental Protocol: Amination via SNAr

This protocol describes a general procedure for the reaction of 4-Bromo-6-ethylpyrimidine with a primary or secondary amine.

Materials:

-

4-Bromo-6-ethylpyrimidine

-

Amine (e.g., morpholine, piperidine)

-

Polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Base (optional, e.g., K₂CO₃, Et₃N)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 4-Bromo-6-ethylpyrimidine (1.0 eq).

-

Dissolve the starting material in the chosen polar aprotic solvent. These solvents are effective at solvating the reactants without forming a "solvent cage" around the nucleophile, which can occur with protic solvents and reduce reactivity.

-

Add the amine (1.1 - 2.0 eq). For less reactive amines, a slight excess can improve reaction rates.

-

If the amine salt is formed during the reaction, a non-nucleophilic base can be added to neutralize the acid generated.

-

Heat the reaction mixture. The temperature will depend on the nucleophilicity of the amine and can range from room temperature to >100 °C.[6] Reactions are often heated to overcome the energy barrier of disrupting the aromaticity in the first step.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal in the chosen monitoring technique indicates reaction completion.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Synthetic Horizons

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7] For 4-Bromo-6-ethylpyrimidine, these reactions provide powerful tools for introducing a wide array of substituents at the C4 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[8]

Mechanistic Cycle: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-Bromo-6-ethylpyrimidine, forming a Pd(II) intermediate.

-

Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, regenerating the boron species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-6-ethylpyrimidine

-

Aryl- or heteroaryl-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[8]

-

Solvent system (e.g., 1,4-dioxane/water, DME, toluene)[8]

-

Inert atmosphere

Procedure:

-

In a Schlenk flask, combine 4-Bromo-6-ethylpyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%). The choice of catalyst and ligand is crucial and depends on the reactivity of the substrates.[9]

-

Degas the solvent by bubbling with an inert gas for 15-30 minutes, then add it to the flask.

-

Heat the reaction mixture under an inert atmosphere. Typical temperatures range from 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

Causality in Experimental Choices:

-

Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10]

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[9]

-

Ligand: Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[9]

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for a range of substrates.[8] |

| Base | K₃PO₄ (2.0 eq) | A moderately strong base suitable for many Suzuki couplings.[8] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic components.[8] |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][11]

Mechanistic Cycle: This reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to 4-Bromo-6-ethylpyrimidine.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium.

-

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Pd(0) catalyst.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

-

4-Bromo-6-ethylpyrimidine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) co-catalyst (e.g., CuI)

-

Amine base (e.g., Et₃N, DIPEA)

-

Solvent (e.g., THF, DMF)

-

Inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 4-Bromo-6-ethylpyrimidine (1.0 eq) in the chosen solvent.

-

Add the palladium catalyst (1-5 mol%) and the copper(I) iodide (2-10 mol%).

-

Add the terminal alkyne (1.1-1.5 eq) and the amine base. The base acts as both a solvent and a reagent to form the copper acetylide.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the amine hydrobromide salt.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Self-Validation: The formation of the desired C-C triple bond can be confirmed by the appearance of a characteristic alkyne stretch in the IR spectrum (around 2100-2260 cm⁻¹) and by ¹³C NMR signals for the sp-hybridized carbons.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12][13] This reaction is particularly useful when SNAr reactions are not feasible due to the low reactivity of the amine.[7]

Mechanistic Cycle:

-

Oxidative Addition: A Pd(0) complex reacts with 4-Bromo-6-ethylpyrimidine to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Bromo-6-ethylpyrimidine

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-6-ethylpyrimidine, a substituted heterocyclic compound, presents a valuable case study for the application of modern spectroscopic techniques. Its structure, featuring a pyrimidine core, a halogen substituent, and an alkyl group, offers a rich tapestry of spectroscopic signals. This guide provides an in-depth, expert-driven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-6-ethylpyrimidine. Our approach emphasizes not just the identification of signals, but the underlying scientific principles and the synergistic interplay between these analytical methods, a cornerstone of robust chemical characterization.

This document is structured to guide researchers, scientists, and drug development professionals through the logical workflow of spectroscopic analysis. We will delve into the nuances of each technique, from experimental considerations to the detailed interpretation of the resulting spectra. Where experimental data is not publicly available, we will leverage our expertise to provide well-grounded predictions based on data from closely related analogues, a common and essential practice in chemical research.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environment, and their spatial relationships.

Causality Behind Experimental Choices

The choice of solvent and magnetic field strength are critical experimental parameters. For a compound like 4-Bromo-6-ethylpyrimidine, a deuterated solvent that does not exchange protons with the analyte is necessary. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the signals of interest. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and simplify the interpretation of coupling patterns.

Predicted ¹H NMR Spectrum and Interpretation

While a publicly available experimental spectrum for 4-Bromo-6-ethylpyrimidine is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing a close structural analog, 4-chloro-6-ethyl-5-fluoropyrimidine, for which experimental data is available.[1] The electronic effects of bromine versus chlorine at the 4-position, and the absence of the fluorine at the 5-position, will cause slight variations in chemical shifts, but the overall signal pattern and multiplicities will be analogous.

The structure of 4-Bromo-6-ethylpyrimidine contains three distinct proton environments:

-

The two aromatic protons on the pyrimidine ring.

-

The methylene (-CH₂-) protons of the ethyl group.

-

The methyl (-CH₃) protons of the ethyl group.

Based on this, we can predict the following signals:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.9 - 9.1 | Singlet (s) | 1H | Pyrimidine ring proton |

| H-5 | ~7.3 - 7.5 | Singlet (s) | 1H | Pyrimidine ring proton |

| -CH₂- | ~2.8 - 3.0 | Quartet (q) | 2H | Ethyl group methylene |

| -CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Ethyl group methyl |

Interpretation:

-

H-2 (δ ~8.9 - 9.1, s, 1H): The proton at the 2-position of the pyrimidine ring is expected to be the most downfield-shifted aromatic proton. This is due to the strong deshielding effect of the two adjacent electronegative nitrogen atoms. It will appear as a singlet as there are no adjacent protons to couple with.

-

H-5 (δ ~7.3 - 7.5, s, 1H): The proton at the 5-position is also on the aromatic ring but is less deshielded than H-2. It is adjacent to a carbon atom and is further away from the second nitrogen atom. It will also appear as a singlet.

-

-CH₂- (δ ~2.8 - 3.0, q, 2H): The methylene protons of the ethyl group are adjacent to the pyrimidine ring, which deshields them. They are coupled to the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4).

-

-CH₃ (δ ~1.3 - 1.5, t, 3H): The methyl protons of the ethyl group are further from the ring and are therefore more shielded (upfield). They are coupled to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3).

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their electronic environments.

Predicted ¹³C NMR Spectrum and Interpretation